molecular formula C27H24N2O3S2 B4109368 N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4109368
M. Wt: 488.6 g/mol
InChI Key: GLCDTFNDLPLWFS-UHFFFAOYSA-N
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Description

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a unique structure that includes sulfonamide, phenyl, and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobiphenyl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Introduction of the Thioether Group: The next step involves the reaction of the sulfonamide intermediate with phenylthiol in the presence of a base such as sodium hydride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide.

    Formation of the Acetamide Group: The final step involves the reaction of the thioether intermediate with phenylacetyl chloride in the presence of a base such as pyridine. This reaction is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in an ether solvent like tetrahydrofuran at low temperatures.

    Substitution: Bromine, nitric acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: This compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl and thioether groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide: Lacks the thioether group, which may affect its biological activity and chemical reactivity.

    N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide: Lacks one of the phenyl groups, which may affect its ability to interact with molecular targets.

Uniqueness

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both sulfonamide and thioether groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This unique combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S2/c1-20-12-14-23(15-13-20)29-34(31,32)25-18-16-22(17-19-25)28-27(30)26(21-8-4-2-5-9-21)33-24-10-6-3-7-11-24/h2-19,26,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCDTFNDLPLWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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